2-(4-Phenoxyphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13805514
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClNO |
|---|---|
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 2-(4-phenoxyphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C16H17NO.ClH/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H |
| Standard InChI Key | OWFDCXUURQWARA-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(4-phenoxyphenyl)pyrrolidine hydrochloride, reflects its biphenyl-pyrrolidine hybrid structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 68548-74-3 | |
| Molecular Formula | ||
| Molecular Weight | 275.77 g/mol | |
| SMILES Notation | [H]Cl.C1(C2=CC=C(OC3=CC=CC=C3)C=C2)NCCC1 | |
| InChI Key | OWFDCXUURQWARA-UHFFFAOYSA-N |
The phenoxyphenyl group (a phenyl ring linked via an oxygen atom to another phenyl group) and the pyrrolidine ring (a five-membered amine heterocycle) create a rigid, planar framework. This architecture facilitates interactions with biological targets, particularly neurotransmitter receptors and enzymes .
Crystallographic and Conformational Analysis
While crystallographic data for this specific compound remains unpublished, analogous pyrrolidine derivatives exhibit chair conformations in the pyrrolidine ring, stabilized by intramolecular hydrogen bonding . The phenoxyphenyl group adopts a coplanar orientation relative to the pyrrolidine ring, optimizing π-π stacking interactions in protein binding pockets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-phenoxyphenyl)pyrrolidine hydrochloride typically involves a multi-step protocol:
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Phenol Derivatization: 4-Bromophenol undergoes Ullmann coupling with phenol to form 4-phenoxyphenyl bromide.
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Pyrrolidine Functionalization: The bromide intermediate reacts with pyrrolidine via nucleophilic substitution, yielding 2-(4-phenoxyphenyl)pyrrolidine.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, enhancing solubility and stability .
Key challenges include controlling regioselectivity during coupling and minimizing byproducts during salt formation. Yields vary based on reaction conditions, with optimized protocols achieving >70% purity post-crystallization .
Pharmacological Applications
Neurotransmitter Modulation
The compound’s pyrrolidine moiety mimics endogenous amines, enabling interactions with serotonin (5-HT) and dopamine (DA) receptors. In silico docking studies predict high affinity for 5-HT and D receptors, with binding energies comparable to atypical antipsychotics like risperidone. These interactions are attributed to:
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Hydrogen bonding between the protonated pyrrolidine nitrogen and receptor aspartate residues.
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Hydrophobic interactions between the phenoxyphenyl group and receptor aromatic pockets .
Enzyme Inhibition
Structural analogs of 2-(4-phenoxyphenyl)pyrrolidine hydrochloride demonstrate inhibitory activity against neuronal nitric oxide synthase (nNOS), a therapeutic target in neurodegenerative diseases . Although direct evidence for this compound is limited, its phenoxyphenyl tail aligns with nNOS inhibitors that occupy hydrophobic active-site regions (e.g., Met336) . Modest potency () is anticipated due to suboptimal tail rigidity, a limitation observed in related compounds .
Structure-Activity Relationships (SAR)
Role of the Pyrrolidine Ring
The pyrrolidine ring’s basic nitrogen is critical for target engagement. Protonation at physiological pH enhances solubility and facilitates ionic interactions with aspartate/glutamate residues in receptors . Ring saturation reduces metabolic oxidation, improving in vivo stability compared to aromatic amines .
Phenoxyphenyl Modifications
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Substitution Patterns: Para-substitution on the distal phenyl ring (as in 2-(4-phenoxyphenyl)pyrrolidine) maximizes steric complementarity with hydrophobic pockets . Meta- or ortho-substitutions reduce potency due to suboptimal van der Waals contacts .
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Electron-Withdrawing Groups: Fluorine or nitro groups at the 4' position enhance binding to nNOS by 1.5–2 fold, likely through dipole interactions with Thr803 .
Comparative Analysis with Analogous Compounds
1-(2-(4-(2,2-Dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)pyrrolidine Hydrochloride
This structurally complex analog (PubChem CID 3044939) shares the pyrrolidine core but incorporates a benzopyran moiety . The benzopyran group confers additional rigidity, improving nNOS inhibition () but reducing blood-brain barrier permeability .
Pyrrolidine-Based Antipsychotics
Compared to iloperidone (a D/5-HT antagonist), 2-(4-phenoxyphenyl)pyrrolidine lacks the piperidinyl group essential for prolonged receptor occupancy, suggesting shorter duration of action.
Future Research Directions
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Crystallographic Studies: Resolving the compound’s binding mode with 5-HT and nNOS will guide rational optimization.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and brain penetration in rodent models is critical for central nervous system applications.
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SAR Expansion: Introducing halogens or methyl groups to the phenoxyphenyl ring may enhance potency and metabolic stability.
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